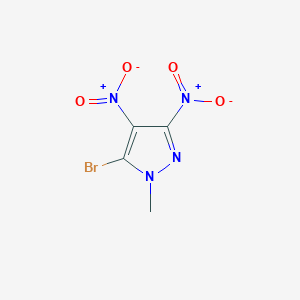
2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid is an organic compound with a unique structure that includes both amino and fluorinated groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of fluorine atoms through electrophilic fluorination reactions. The starting materials often include substituted benzoic acids, which undergo nitration, reduction, and subsequent fluorination to introduce the difluoromethyl and fluorine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product formation.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amino derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-fluorobenzoic acid: Similar structure but lacks the difluoromethyl group.
2-Amino-4-fluorobenzoic acid: Similar structure but lacks the difluoromethyl group.
2-Amino-6-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-amino-6-(difluoromethyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-3-1-4(7(10)11)6(8(13)14)5(12)2-3/h1-2,7H,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQTTZYPBDTOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644023.png)


![tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2644027.png)
![3-(2-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2644029.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide](/img/structure/B2644030.png)
![rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis](/img/structure/B2644031.png)
![1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2644032.png)
![1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2644033.png)
![6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2644034.png)
![N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide](/img/structure/B2644038.png)

![3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2644040.png)
